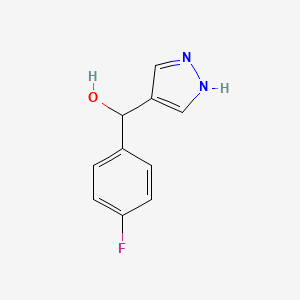
(4-Fluorophenyl)(1H-pyrazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorophenyl)(1H-pyrazol-4-yl)methanol is an organic compound that features a fluorinated phenyl group and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by reduction to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluorophenyl)(1H-pyrazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Fluorophenyl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for drug discovery .
Medicine
In medicine, derivatives of this compound have shown promise as therapeutic agents for various diseases, including bacterial infections and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity .
Wirkmechanismus
The mechanism of action of (4-Fluorophenyl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For example, it can inhibit enzymes or bind to receptors, thereby modulating biological pathways . The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methoxyphenyl)(1H-pyrazol-4-yl)methanol
- (4-Bromophenyl)(1H-pyrazol-4-yl)methanol
- (4-Chlorophenyl)(1H-pyrazol-4-yl)methanol
Uniqueness
What sets (4-Fluorophenyl)(1H-pyrazol-4-yl)methanol apart from similar compounds is the presence of the fluorine atom. Fluorine’s high electronegativity and small atomic radius can significantly influence the compound’s chemical and biological properties, such as its reactivity and ability to interact with biological targets .
Eigenschaften
Molekularformel |
C10H9FN2O |
|---|---|
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
(4-fluorophenyl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-7(2-4-9)10(14)8-5-12-13-6-8/h1-6,10,14H,(H,12,13) |
InChI-Schlüssel |
AHUJZCAFVSUNNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CNN=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


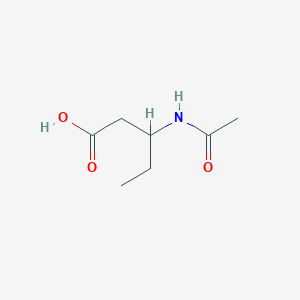
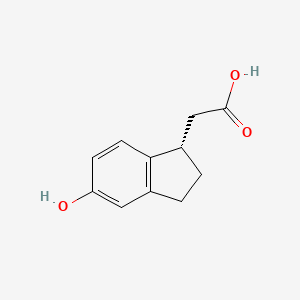
![6-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15276075.png)
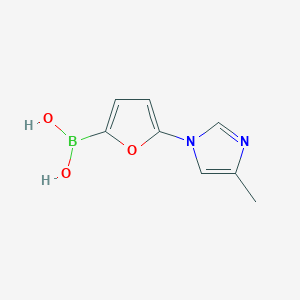
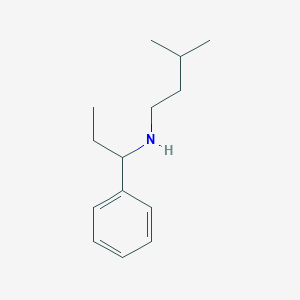
![1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15276097.png)
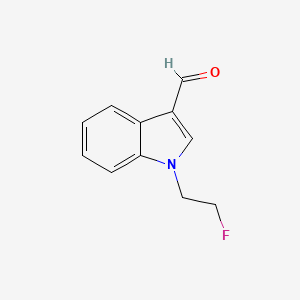
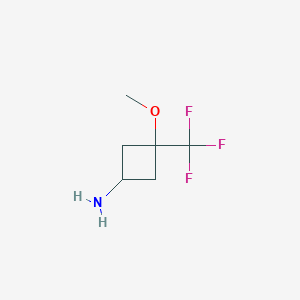
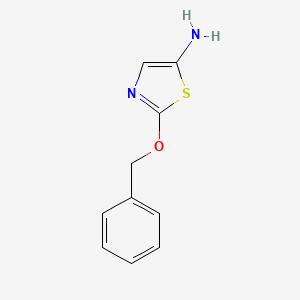

![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)
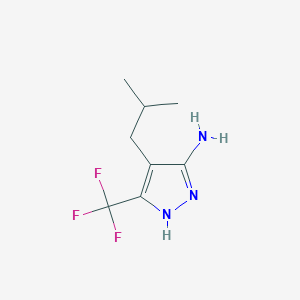
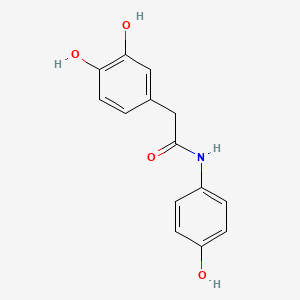
![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
